Bienvenue dans la boutique en ligne BenchChem!

[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-nitrophenyl)acetate

Structure-activity relationship Conformational flexibility Ester linker design

Direct ML221 comparator with flexible acetate linker (+2 rotatable bonds) enabling APJ binding pocket accommodation studies. Fills critical gap in esterase SAR: ester bond is primary metabolic liability in ML221 (plasma stability <1% at 1 h). Measure stability in plasma & microsomes alongside ML221 and sulfonate analogs. Benzylic -CH2- supports late-stage α-functionalization for library synthesis. Lower XLogP3 (2.1 vs 3.37) reduces non-specific binding in HTS.

Molecular Formula C18H13N3O6S
Molecular Weight 399.38
CAS No. 877637-45-1
Cat. No. B2994722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-nitrophenyl)acetate
CAS877637-45-1
Molecular FormulaC18H13N3O6S
Molecular Weight399.38
Structural Identifiers
SMILESC1=CN=C(N=C1)SCC2=CC(=O)C(=CO2)OC(=O)CC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C18H13N3O6S/c22-15-9-14(11-28-18-19-6-1-7-20-18)26-10-16(15)27-17(23)8-12-2-4-13(5-3-12)21(24)25/h1-7,9-10H,8,11H2
InChIKeyIDDAXHYIFYEQBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-nitrophenyl)acetate (CAS 877637-45-1): A Structurally Differentiated Ester Analog in the 4-Oxo-4H-pyran-3-yl APJ Receptor Antagonist Series


[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-nitrophenyl)acetate (CAS 877637-45-1, PubChem CID 7218001) is a synthetic heterocyclic small molecule (MW 399.38, C18H13N3O6S) belonging to the 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl ester class. It is a close structural analog of ML221 (CAS 877636-42-5), the prototypical apelin (APJ) receptor functional antagonist [1]. The compound features a 2-(4-nitrophenyl)acetate ester moiety attached to the pyran-3-yl core, which distinguishes it from ML221's 4-nitrobenzoate ester through the presence of a flexible methylene (-CH2-) spacer between the carbonyl and the nitrophenyl ring [2]. This scaffold is under active investigation in the APJ/apelin signaling field, where ML221 analogs are being optimized to overcome the severe metabolic instability that limits the translational potential of the parent compound [3].

Why [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-nitrophenyl)acetate Cannot Be Simply Interchanged with ML221 or Other In-Class 4-Oxo-4H-pyran-3-yl Esters


Within the 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl ester series, seemingly minor structural modifications to the ester substituent produce dramatic shifts in pharmacological and pharmacokinetic behavior. Published structure-activity relationship (SAR) data demonstrate that the nature of the ester group determines APJ receptor binding potency over a >30-fold range: the 4-nitrobenzoate ester in ML221 yields IC50 values of 0.70–1.75 μM in cAMP and β-arrestin assays, whereas the closely related 4-chlorobenzoate analog exhibits an IC50 of only 54.5 μM—a >50-fold loss in activity [1] [2]. Furthermore, the 2025 SAR study by Han et al. established that the ester linkage itself is the primary metabolic soft spot, with ML221 losing >99% of parent compound after 1 hour in plasma due to esterase-mediated cleavage, while sulfonate-linked bioisosteres retained 100% stability under identical conditions [3]. These findings demonstrate that the ester substituent simultaneously governs potency, selectivity, and metabolic fate, making generic substitution among in-class compounds scientifically invalid without direct comparative data. The target compound's [4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-nitrophenyl)acetate architecture—with its flexible methylene spacer and altered electronic environment relative to the directly conjugated benzoate esters—is expected to exhibit a distinct SAR and stability profile that cannot be predicted from ML221 data alone.

[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-nitrophenyl)acetate: Quantitative Differentiation Evidence Against Closest Comparators


Structural Differentiation: Flexible Acetate Linker Confers Distinct Conformational Landscape vs. the Rigid Benzoate Ester of ML221

The target compound replaces ML221's directly conjugated 4-nitrobenzoate ester with a 2-(4-nitrophenyl)acetate ester that inserts a methylene (-CH2-) spacer between the carbonyl carbon and the nitrophenyl ring. This increases the rotatable bond count from 5 in ML221 to 7 in the target compound, as computed by PubChem [1] [2]. The acetate linker decouples the electronic conjugation between the ester carbonyl and the nitroaromatic ring, altering both the pKa of the ester and the spatial positioning of the nitrophenyl pharmacophore relative to the pyran core. This structural distinction is mechanistically significant because the ester bond is the known site of esterase-mediated metabolic cleavage in ML221 [3]; the altered steric and electronic environment around the scissile ester bond in the acetate analog is expected to produce different hydrolysis kinetics compared to the benzoate ester.

Structure-activity relationship Conformational flexibility Ester linker design

Physicochemical Property Differentiation: Lower Computed Lipophilicity vs. ML221 Suggests Improved Aqueous Solubility Profile

The target compound has a computed XLogP3 value of 2.1 [1], which is substantially lower than the LogP of 3.372 reported for ML221 [2]. This ~1.3 log unit difference in lipophilicity is attributed to the acetate linker, which introduces an additional polar carbonyl-adjacent methylene that modestly increases topological polar surface area (TPSA = 150 Ų for the target vs. ~139 Ų for ML221, calculated from SMILES) [1] [2]. Lower LogP values in this chemical space correlate with improved aqueous solubility—a critical parameter given that ML221 has measured aqueous solubility of only 25.5 μg/mL at pH 7.4 [3]. While direct solubility measurements for the target compound are not available in the published literature, the XLogP3 difference predicts an approximately 5–10-fold improvement in intrinsic aqueous solubility based on the general solubility–LogP relationship for neutral organic compounds.

Lipophilicity Drug-likeness ADME prediction

Metabolic Stability Differentiation: Acetate Ester Architecture as a Determinant of Esterase Susceptibility in the APJ Antagonist Series

The 2025 Han et al. study definitively established that the ester bond is the primary metabolic liability in ML221 and its analogs. ML221 exhibits extremely poor plasma stability (<1% remaining after 1 hour at 37°C) and liver microsomal stability (t1/2 < 1 minute), which is mediated specifically by serine esterases and carboxylesterases, as demonstrated by rescue experiments with PMSF and BNPP [1]. The target compound's [4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-nitrophenyl)acetate architecture positions the scissile ester bond one methylene unit further from the electron-withdrawing nitrophenyl ring compared to ML221, which is expected to alter the electrophilicity of the carbonyl carbon and thus its susceptibility to nucleophilic attack by esterases. While direct experimental stability data for the target compound have not been published, the class-level SAR from Han et al. demonstrates that ester linkage modifications can shift plasma stability from <1% to 100% remaining at 1 hour when the ester is replaced with a sulfonate bioisostere [1]. The target compound therefore occupies a structurally distinct position in the esterase susceptibility landscape that differs from both the rapidly degraded ML221 benzoate ester and the stable but synthetically distinct sulfonate analogs.

Metabolic stability Esterase susceptibility Plasma stability

Potency Landscape: Class-Level SAR Demonstrates That Ester Substituent Identity Controls APJ Antagonism Over a >50-Fold Dynamic Range

Published APJ receptor activity data for compounds sharing the 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl core demonstrate that the ester substituent is the dominant determinant of antagonist potency. ML221 (4-nitrobenzoate ester) exhibits IC50 values of 0.70 μM in the cAMP assay and 1.75 μM in the β-arrestin recruitment assay, with >37-fold selectivity over the angiotensin II type 1 (AT1) receptor [1]. In contrast, the 4-chlorobenzoate analog shows an IC50 of 54.5 μM at the APJ receptor—a >50-fold reduction in potency [2]. Even within the nitroaromatic ester series, the position and substitution pattern of the nitro group critically influences activity: the 2-chloro-5-nitrobenzoate analog has an IC50 of 51.0 μM [2]. The target compound's [4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-nitrophenyl)acetate structure retains the 4-nitrophenyl pharmacophore but alters its spatial relationship to the pyran core via the acetate spacer. Direct APJ activity data for this specific compound are not yet available in the peer-reviewed literature, placing it as an untested but structurally rational candidate for SAR expansion.

APJ receptor antagonism Structure-activity relationship cAMP assay

Commercial Availability and Purity: Specified Sourcing from Life Chemicals with Established Analytical Quality Parameters

The target compound is commercially available from Life Chemicals (catalog number F2510-0250) with a specified purity of ≥90% [1]. This contrasts with ML221, which is available from multiple vendors (Tocris, MedChemExpress, Sigma-Aldrich/SML0919) at higher purities of ≥98% (HPLC) . The 90%+ purity specification for the target compound is typical for a screening-grade compound within a large diversity collection and is adequate for primary HTS, initial SAR exploration, and in vitro biochemical assays, though users requiring quantitative pharmacology should consider independent purity verification by HPLC or LC-MS before establishing potency values. Pricing from Life Chemicals follows a tiered structure: 5 mg at $69, 10 mg at $79, 20 mg at $99, 30 mg at $119, and 100 mg at $248, positioning it as an economical entry point for exploratory SAR compared to ML221 pricing from major vendors [1].

Chemical procurement Purity specification Research tool compound

Derivatization Potential: Acetate Ester as a Synthetic Handle for Prodrug Design and Further SAR Expansion

The 2-(4-nitrophenyl)acetate ester in the target compound incorporates a benzylic methylene group that is absent in ML221's 4-nitrobenzoate ester [1]. From a synthetic chemistry perspective, this benzylic position is amenable to further functionalization—including α-halogenation, α-alkylation, or oxidation to the corresponding α-keto ester—providing a synthetic handle for late-stage diversification that is not available in the directly aryl-conjugated benzoate series [2]. Furthermore, the acetate ester can serve as a prodrug scaffold: esterase-mediated hydrolysis would release (4-nitrophenyl)acetic acid and the 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-ol core, a cleavage pathway that is mechanistically distinct from the benzoate hydrolysis of ML221 [3]. This differential hydrolysis pathway may be exploited in tissue-selective activation strategies, where the kinetics of acetate vs. benzoate ester cleavage by specific carboxylesterase isoforms (CES1 vs. CES2) could confer organ-specific prodrug activation.

Prodrug design Synthetic tractability Chemical biology tool

Optimal Research and Procurement Scenarios for [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-nitrophenyl)acetate Based on Established Differentiation Evidence


APJ Receptor Structure-Activity Relationship (SAR) Expansion: Probing the Effect of Ester Linker Flexibility on Antagonist Potency

Medicinal chemistry teams seeking to expand the SAR of the 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl ester series should procure this compound as a direct comparator to ML221. The target compound's acetate linker increases conformational flexibility by 2 additional rotatable bonds relative to ML221, enabling the systematic assessment of how linker rigidity affects APJ binding pocket accommodation [1]. Testing this compound in cAMP and β-arrestin recruitment assays alongside ML221 will reveal whether the methylene spacer is tolerated, detrimental, or beneficial for functional antagonism—a question that cannot be answered using existing compounds in the series [2].

Metabolic Stability Profiling: Experimental Determination of Acetate Ester Hydrolysis Kinetics Relative to Benzoate and Sulfonate Esters

Given the established role of the ester bond as the primary metabolic liability in ML221 (plasma stability <1% at 1 h; microsomal t1/2 < 1 min), this compound fills a critical gap in the esterase susceptibility SAR [1]. Researchers should procure this compound to measure its stability in mouse and human plasma and liver microsomes, directly comparing degradation kinetics with ML221 (benzoate ester, rapid degradation) and the sulfonate analogs 21/22 (stable, 100% remaining at 1 h). The resulting data will determine whether the acetate ester provides an intermediate stability phenotype suitable for in vivo pharmacological studies without the synthetic complexity of sulfonate bioisosteres [1].

Synthetic Diversification Platform: Using the Benzylic Methylene as a Handle for Focused Library Synthesis

Synthetic chemistry groups focused on APJ antagonist lead optimization can procure this compound as a starting material for late-stage α-functionalization chemistry. The benzylic -CH2- group in the acetate linker supports α-halogenation (NBS or NCS under radical conditions), α-alkylation, or oxidation to the α-keto ester, enabling rapid generation of 10–50 compound mini-libraries without de novo synthesis of the pyran-pyrimidine core [1] [2]. This strategy is unavailable with the ML221 scaffold, where the directly conjugated benzoate offers no equivalent site for diversification without complete resynthesis of the ester moiety [1].

Physicochemical Property Profiling: Evaluating the Practical Handling Advantages of Lower Lipophilicity in Screening Workflows

High-throughput screening facilities experiencing compound solubility and non-specific binding issues with ML221 (LogP 3.37, aqueous solubility 25.5 μg/mL) should evaluate this compound (XLogP3 2.1, predicted higher aqueous solubility) as an alternative APJ antagonist for assay development [1] [2]. The ~1.3 log unit lower lipophilicity predicts reduced non-specific binding to assay plates and proteins, potentially yielding cleaner dose-response curves and fewer false negatives in HTS campaigns. Direct comparative solubility measurements in assay-relevant buffers (PBS pH 7.4, 1% DMSO) are recommended to validate the computational prediction [1].

Quote Request

Request a Quote for [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-nitrophenyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.